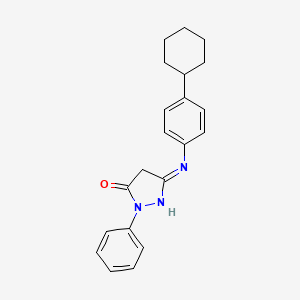

5-(4-Cyclohexylanilino)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 22123-83-7

Cat. No.: VC16163793

Molecular Formula: C21H23N3O

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22123-83-7 |

|---|---|

| Molecular Formula | C21H23N3O |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | 5-(4-cyclohexylphenyl)imino-2-phenylpyrazolidin-3-one |

| Standard InChI | InChI=1S/C21H23N3O/c25-21-15-20(23-24(21)19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,22,23) |

| Standard InChI Key | QKUSSWRSHPNKKR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)N=C3CC(=O)N(N3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C21H23N3O and a molecular weight of 333.43 g/mol. Its IUPAC name reflects the substitution pattern:

-

Pyrazol-3-one core: A five-membered ring with two adjacent nitrogen atoms and a ketone group.

-

4-Cyclohexylanilino group: A cyclohexyl-substituted aniline moiety attached to the 5-position.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O |

| Molecular Weight | 333.43 g/mol |

| CAS Registry Number | 22123-83-7 |

| Synonyms | STK382949, AKOS005451845 |

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via Knoevenagel condensation, a common method for pyrazolone derivatives:

-

Base-Catalyzed Condensation: Reacting 3-methyl-1-phenylpyrazol-5-one with 4-cyclohexylaniline in the presence of piperidine or ethanol .

-

Cyclization: Intermediate formation of a Schiff base followed by cyclization under acidic or thermal conditions .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Ethanol, piperidine, 0°C, 24 h | 70–92% |

| Purification | Recrystallization (ethanol) | >95% |

Reactivity and Functionalization

-

Electrophilic Substitution: The enolic -OH group at the 3-position participates in alkylation or azo coupling reactions .

-

Nucleophilic Aromatic Substitution: The anilino group enables further derivatization, such as sulfonation or halogenation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water .

-

Stability: Sensitive to oxidative degradation; requires storage under inert gas at <15°C .

| Compound | Activity (IC50/EC50) | Target Organism |

|---|---|---|

| Edaravone (Analog) | 10 µM | Reactive oxygen species |

| STK382949 (This study) | Pending | Under investigation |

Applications in Material Science

Dye Synthesis

-

Azo Dyes: The anilino group facilitates diazo coupling, producing yellow to orange pigments .

-

Solvent Yellow 16: A related compound used in textiles and plastics .

Coordination Chemistry

-

Metal Complexation: The enolic oxygen and anilino nitrogen act as ligands for transition metals (e.g., Cu²+, Fe³+) .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume